

Assessing the Selectivity Profile of bio-THZ1 Against Other Kinases: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **bio-THZ1**, a biotinylated derivative of the covalent CDK7 inhibitor THZ1. The information presented herein is intended to assist researchers in evaluating the suitability of **bio-THZ1** for their studies by comparing its performance against its primary target and known off-targets, as well as providing context with an alternative CDK7 inhibitor.

Executive Summary

bio-THZ1 is a valuable chemical probe for studying the function of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle. As a biotinylated version of THZ1, it allows for affinity-based pulldown studies to identify target engagement. THZ1 itself is a potent covalent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it displays a degree of selectivity for CDK7, it is known to inhibit other kinases, most notably the closely related CDK12 and CDK13, at higher concentrations. This polypharmacology is a critical consideration for interpreting experimental results. This guide presents available kinase inhibition data for THZ1 and compares it with the more selective CDK7 inhibitor, YKL-5-124, to provide a clearer picture of its selectivity profile.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the quantitative data on the kinase selectivity of THZ1 and a key alternative, YKL-5-124.



Table 1: Selectivity Profile of THZ1 against a Panel of Kinases

Kinase Target	IC50 (nM)	% Inhibition @ 1 μΜ	Notes
CDK7	3.2	>75%	Primary Target. Covalent inhibition.[1]
CDK12	-	-	Known off-target, equipotent to CDK7 in some assays.[2]
CDK13	-	-	Known off-target.[3]
MLK3	-	>75%	Off-target identified in KiNativ profiling.[4]
PIP4K2C	-	>75%	Off-target identified in KiNativ profiling.[4]
JNK1	-	>75%	Off-target identified in KiNativ profiling.[4]
JNK2	-	>75%	Off-target identified in KiNativ profiling.[4]
JNK3	-	>75%	Off-target identified in KiNativ profiling.[4]
MER	-	>75%	Off-target identified in KiNativ profiling.[4]
TBK1	-	>75%	Off-target identified in KiNativ profiling.[4]
IGF1R	-	>75%	Off-target identified in KiNativ profiling.[4]
NEK9	-	>75%	Off-target identified in KiNativ profiling.[4]
PCTAIRE2	-	>75%	Off-target identified in KiNativ profiling.[4]



Note: The KiNativ profiling data indicates kinases with greater than 75% inhibition at a 1 μ M concentration of THZ1 in Loucy cells. The binding to these off-target kinases was not found to be time-dependent, suggesting a non-covalent mechanism of inhibition for these interactions. [4]

Table 2: Comparative Selectivity of THZ1 vs. YKL-5-124

Kinase Target	THZ1 IC50 (nM)	YKL-5-124 IC50 (nM)	Selectivity Fold Change (YKL-5-124 vs. THZ1)
CDK7	3.2	9.7	-
CDK2	-	1300	-
CDK9	-	3020	-
CDK12	equipotent to CDK7	>10,000	>1000-fold more selective
CDK13	equipotent to CDK7	>10,000	>1000-fold more selective

Note: YKL-5-124 is a highly selective covalent inhibitor of CDK7 that shows significantly less activity against CDK12 and CDK13 compared to THZ1.[2][5][6][7] This makes it a useful tool to dissect the specific roles of CDK7 versus those of CDK12/13.

Experimental Protocols

A detailed methodology for assessing kinase inhibitor selectivity is crucial for the accurate interpretation of results. Below is a representative protocol for the LanthaScreen® Eu Kinase Binding Assay, a common method for determining inhibitor affinity.

LanthaScreen® Eu Kinase Binding Assay Protocol

1. Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[8][9][10] Binding of a test compound to the kinase competes with the tracer, leading to a decrease in the FRET signal.[8]



2. Materials:

- Kinase of interest (e.g., CDK7/CycH/MAT1 complex)
- LanthaScreen® Eu-anti-Tag Antibody (specific to the tag on the kinase, e.g., GST, His)
- LanthaScreen® Kinase Tracer (appropriate for the kinase being tested)
- Test compound (e.g., **bio-THZ1**) and control inhibitor (e.g., staurosporine)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- DMSO
- 384-well assay plates (low volume, black)
- Plate reader capable of time-resolved FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)

3. Procedure:

a. Reagent Preparation: i. Test Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 μ M. ii. 3X Compound Solution: Prepare a 3X final concentration of each compound dilution in Kinase Buffer A. The final DMSO concentration in the assay should be \leq 1%. iii. 3X Kinase/Antibody Mixture: Prepare a solution containing the kinase and Eu-labeled antibody at 3X their final desired concentrations in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. iv. 3X Tracer Solution: Prepare a solution of the kinase tracer at 3X its final concentration in Kinase Buffer A. The final concentration is typically at or near the Kd of the tracer for the kinase.

b. Assay Assembly: i. Add 5 μ L of the 3X compound solution to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" controls and a known inhibitor for positive controls. ii. Add 5 μ L of the 3X Kinase/Antibody mixture to all wells. iii. Add 5 μ L of the 3X Tracer solution to all wells.



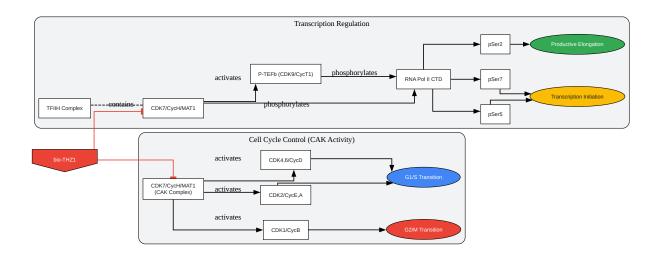
c. Incubation and Measurement: i. Mix the plate gently on a plate shaker. ii. Incubate at room temperature for 60 minutes, protected from light. iii. Read the plate on a compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

d. Data Analysis: i. Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm). ii. Plot the emission ratio against the logarithm of the inhibitor concentration. iii. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to the assessment of **bio-THZ1**'s selectivity.

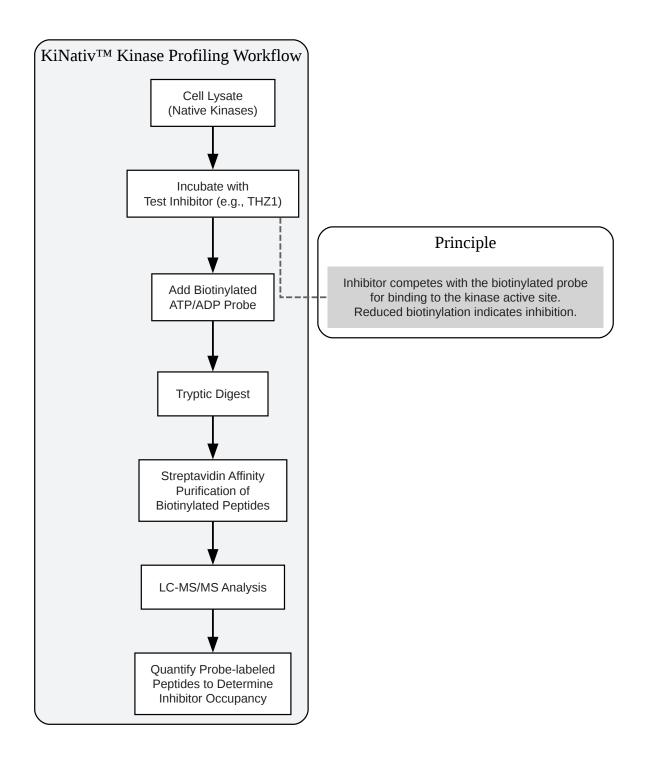




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Caption: CDK7 Signaling Pathway and Inhibition by bio-THZ1.





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Caption: Experimental Workflow for KiNativ™ Kinase Profiling.



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